3,4-Dihydro-1(2H)-quinolinyl(2-pyrrolidinyl)-methanone hydrochloride
Overview
Description
3,4-Dihydro-1(2H)-quinolinyl(2-pyrrolidinyl)-methanone hydrochloride is a synthetic compound with potential applications in medicinal chemistry. It is characterized by a quinoline core structure, which is a common motif in many biologically active molecules. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1(2H)-quinolinyl(2-pyrrolidinyl)-methanone hydrochloride typically involves the condensation of a quinoline derivative with a pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common solvents used include tetrahydrofuran (THF) and methanol, while catalysts such as palladium on charcoal may be employed to enhance the reaction efficiency .
Industrial Production Methods
On an industrial scale, the production of this compound may involve multi-step synthesis processes, including the purification and isolation of intermediates. The use of continuous flow reactors and automated synthesis platforms can improve the scalability and reproducibility of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-1(2H)-quinolinyl(2-pyrrolidinyl)-methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
3,4-Dihydro-1(2H)-quinolinyl(2-pyrrolidinyl)-methanone hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential therapeutic properties.
Biology: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-1(2H)-quinolinyl(2-pyrrolidinyl)-methanone hydrochloride involves its interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs). The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various pharmacological effects, depending on the specific receptor subtype and the biological context .
Comparison with Similar Compounds
Similar Compounds
- **Quin
Properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl(pyrrolidin-2-yl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O.ClH/c17-14(12-7-3-9-15-12)16-10-4-6-11-5-1-2-8-13(11)16;/h1-2,5,8,12,15H,3-4,6-7,9-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHLFEXSASDQND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC3=CC=CC=C32.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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